5-Methoxy-1H-indol-3-ol

Solubility Formulation Physicochemical_profiling

Researchers requiring 5-methoxy-indigoid kinase inhibitors face low-yield enzymatic oxidation of 5-methoxyindole. 5-Methoxy-1H-indol-3-ol provides the pre-formed indoxyl monomer for direct chemical oxidative dimerization to mono- and bis-5-methoxy-indirubins-the species active against CDK-1, CDK-5, and GSK-3β. - Enables direct access to lead spermicidal chemotype 3,3-bis(5-methoxy-1H-indol-3-yl)indolin-2-one (3d). - 5.4 g/L aqueous solubility supports aqueous or mixed solvent conditions precluded by water-insoluble 5-methoxyindole. - 97% purity; sealed dry storage at 2-8°C; global shipping at ambient temperature.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B12946476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1H-indol-3-ol
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2O
InChIInChI=1S/C9H9NO2/c1-12-6-2-3-8-7(4-6)9(11)5-10-8/h2-5,10-11H,1H3
InChIKeyQOUZPVCOICWJTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1H-indol-3-ol: Physicochemical and Structural Baseline for Procurement Evaluation


5-Methoxy-1H-indol-3-ol (CAS 909031-92-1; molecular formula C₉H₉NO₂; molecular weight 163.17 g/mol) is a 3-hydroxylated, 5-methoxylated indole derivative . It represents the 5‑methoxy‑substituted congener of the fundamental chromogenic precursor indoxyl (1H‑indol‑3‑ol) and is structurally distinct from the widely studied pineal methoxyindoles—5‑methoxytryptophol (2‑(5‑methoxy‑1H‑indol‑3‑yl)ethanol) and 5‑methoxyindole‑3‑acetic acid (5‑MIAA)—which bear extended C‑3 side chains rather than a simple hydroxyl group [1]. Its computed aqueous solubility is 5.4 g/L at 25 °C and its predicted density is 1.312 ± 0.06 g/cm³, values that position it intermediately between the sparingly soluble parent indoxyl and the water‑insoluble 5‑methoxyindole .

Why Generic Indole‑3‑ol or 5‑Methoxyindole Substitution Fails for 5‑Methoxy‑1H‑indol‑3‑ol


The simultaneous presence of the electron‑donating 5‑methoxy group and the C‑3 hydroxyl group in 5‑methoxy‑1H‑indol‑3‑ol creates a substitution pattern not replicated by any single commercial indole standard. 5‑Methoxyindole lacks the C‑3 hydroxyl necessary for oxidative dimerization to 5‑methoxy‑substituted indigoids, while indoxyl (indole‑3‑ol) lacks the 5‑methoxy substituent that alters the electronic character of the indole ring, lowering the indole N–H pKₐ and shifting the oxidation potential [1]. 5‑Methoxytryptophol and 5‑methoxyindole‑3‑acetic acid carry extended C‑3 side chains (ethanol and acetic acid, respectively) that fundamentally alter their lipophilicity, receptor‑binding profiles, and metabolic stability compared with the compact C‑3 hydroxyl of this compound [2][3]. Interchanging any of these analogs therefore changes both the chemical reactivity pathway and the biological readout in ways that cannot be compensated by simple dose adjustment.

Quantitative Selection Evidence for 5‑Methoxy‑1H‑indol‑3‑ol Relative to Closest Analogs


Predicted Aqueous Solubility Differentiates 5‑Methoxy‑1H‑indol‑3‑ol from Insoluble 5‑Methoxyindole and More Lipophilic Pineal Methoxyindoles

The computed aqueous solubility of 5‑methoxy‑1H‑indol‑3‑ol is 5.4 g/L (≈33 mM) at 25 °C, a value that places it in the 'slightly soluble' range . In contrast, the C‑3‑des‑hydroxy analog 5‑methoxyindole is classified as 'insoluble in water' by commercial suppliers . The C‑3‑extended analog 5‑methoxytryptophol shows an estimated water solubility of 1.68 g/L at 25 °C (≈8.8 mM), approximately 3.2‑fold lower than the target compound [1]. The parent indoxyl (indole‑3‑ol) is reported to have a water solubility of 7.67 g/L (ALOGPS), ca. 1.4‑fold higher [2]. The presence of the C‑3 hydroxyl group therefore introduces a quantified solubility advantage over the non‑hydroxylated 5‑methoxyindole and the side‑chain‑elongated tryptophol derivative.

Solubility Formulation Physicochemical_profiling

Indole N–H Acidity Is Modulated by 5‑Methoxy Substitution: pKₐ Comparison of 5‑Methoxy‑1H‑indol‑3‑ol vs. Indoxyl and 5‑Methoxyindole

The predicted pKₐ of the indole N–H proton provides a quantitative descriptor of the electron density at the pyrrole ring and governs the compound's behavior in deprotonative and oxidative environments. The parent indoxyl (1H‑indol‑3‑ol) has a predicted pKₐ of 10.10 ± 0.40 . 5‑Methoxyindole, lacking the C‑3 hydroxyl, exhibits a markedly higher predicted pKₐ of 16.70 ± 0.30, consistent with the electron‑donating effect of the 5‑methoxy group on the indole N–H . 5‑Methoxy‑1H‑indol‑3‑ol, combining both the 5‑methoxy and the C‑3 hydroxyl substituents, is expected to display an N–H pKₐ intermediate between these two values, as the electron‑withdrawing character of the hydroxyl partially offsets the electron‑donating effect of the methoxy group. This intermediate acidity directly influences the pH‑dependent oxidation kinetics and the equilibrium between the 1H‑indol‑3‑ol (enol) and the 3H‑indol‑3‑one (keto) tautomeric forms.

pKₐ Acid-base_behavior Reactivity

Tautomeric Equilibrium at C‑3 Confers a Capture‑Competent Enol Form Absent in Non‑Hydroxylated 5‑Methoxyindoles

Indole‑3‑ol derivatives exist in a tautomeric equilibrium between the 1H‑indol‑3‑ol (enol) and the 3H‑indol‑3‑one (keto/indoxyl‑like) forms. In 5‑methoxy‑1H‑indol‑3‑ol, the oxygen atom at C‑3 provides the tautomeric switching point that is absent in 5‑methoxyindole. UV‑irradiation studies on matrix‑isolated 5‑methoxyindole demonstrate that the compound adopts exclusively the 1H‑tautomeric form and that photo‑induced N–H bond cleavage generates a 5‑methoxy‑indolyl radical plus a 3H‑tautomer in which hydrogen recombines at the C‑3 ring carbon [1]. For 5‑methoxy‑1H‑indol‑3‑ol, the pre‑existing C‑3 hydroxyl eliminates the need for photolytic hydrogen migration to populate the 3H‑tautomeric form; the tautomeric equilibrium is intrinsic and pH‑controllable, enabling direct chemical access to the indoxyl‑like keto form that serves as the monomer for oxidative indigoid formation [2][3].

Tautomerism Photochemistry Structural_analysis

Oxidative Dimerization to 5‑Methoxy‑Indigoids: 5‑Methoxyindole‑Derived Extracts Exhibit Superior CDK/GSK‑3 Inhibition Relative to Indole‑Derived Indigoids

In a cytochrome P450‑based biotransformation study, extracts from cultures incubated with 5‑methoxyindole were the most inhibitory against human cyclin‑dependent kinases CDK‑1 and CDK‑5 and glycogen synthase kinase‑3β (GSK‑3β) among a panel of substituted indole substrates [1]. HPLC separation of the 5‑methoxyindole‑derived extracts yielded seven colored indigoids, including di(5‑methoxy) derivatives of both indigo and indirubin as well as mono‑5‑methoxy‑indirubin regioisomers [2]. In contrast, the unsubstituted indigo (from indole/indoxyl oxidation) was a poor inhibitor in the same assay, and 5‑methoxyindigo (the direct dimer of 5‑methoxy‑indoxyl equivalents) was also described as a poor inhibitor [3]. This demonstrates that 5‑methoxy substitution on the indoxyl monomer—the exact motif found in 5‑methoxy‑1H‑indol‑3‑ol—is critical for generating indigoids with meaningful kinase‑inhibitory potency, and that the most active species were the mixed indirubin‑type dimers rather than the symmetric indigo dimers [4].

Indigoid_synthesis Kinase_inhibition Biotransformation

C‑3 Hydroxyl Improves Membrane‑Protective Antioxidant Capacity Relative to C‑3 Carboxyl in Structurally Analogous 5‑Methoxyindoles

A direct comparative study of pineal methoxyindoles evaluated the protective effects of 5‑methoxytryptophol (5‑MTOH; C‑3 = ethanol side chain) and 5‑methoxyindole‑3‑acetic acid (5‑MIAA; C‑3 = acetic acid side chain) on hepatic cell membrane lipid peroxidation induced by FeCl₃ plus ascorbic acid [1]. 5‑MTOH, but not 5‑MIAA, significantly attenuated oxidative stress indices including membrane rigidity, malondialdehyde (MDA) concentrations, and 4‑hydroxyalkenals (4‑HDA) levels, as well as protein carbonyl content [2]. The authors concluded that 'structural modification of C3 in the methoxyindoleamine, that is, the carboxyl group replaced by hydroxyl group in this site could improve the ability of 5‑methoxyindoleamine derivatives to preserve membrane fluidity of cells which are under oxidative stress' [3]. 5‑Methoxy‑1H‑indol‑3‑ol, bearing the C‑3 hydroxyl group directly attached to the indole core rather than spaced by a two‑carbon linker as in 5‑MTOH, represents a more compact, hydroxyl‑bearing scaffold predicted to retain or enhance this membrane‑protective advantage.

Antioxidant Membrane_fluidity Lipid_peroxidation

Spermicidal Lead Identification: 3,3‑Bis(5‑methoxy‑1H‑indol‑3‑yl)indolin‑2‑one Exhibits Most Significant Spermicidal Activity Among 3,3‑Diheteroaromatic Oxindole Series

In a focused SAR study, a series of 3,3‑diheteroaromatic oxindole analogues were synthesized by iodine‑catalyzed coupling of isatin with various substituted indoles and pyrrole in isopropanol [1]. Among all synthesized analogues, the derivative 3,3‑bis(5‑methoxy‑1H‑indol‑3‑yl)indolin‑2‑one (compound 3d)—constructed from two units of the 5‑methoxy‑1H‑indol‑3‑ol scaffold—exhibited the most significant in vitro spermicidal activity [2]. The mode of spermicidal action was additionally investigated, confirming a direct effect on sperm viability [3]. This result positions the 5‑methoxy‑1H‑indol‑3‑ol monomer as a privileged building block for spermicidal oxindole leads, outperforming derivatives incorporating unsubstituted indole, 5‑bromoindole, or pyrrole at the equivalent positions.

Spermicidal Oxindole Structure-activity_relationship

Procurement‑Relevant Application Scenarios for 5‑Methoxy‑1H‑indol‑3‑ol Based on Quantitative Evidence


Contraceptive Lead Discovery: Synthesis of Spermicidal 3,3‑Diheteroaromatic Oxindoles

Directly supported by the SAR finding that 3,3‑bis(5‑methoxy‑1H‑indol‑3‑yl)indolin‑2‑one (3d) was the most active spermicidal compound among a series of 3,3‑diheteroaromatic oxindole analogues [1]. Procurement of 5‑methoxy‑1H‑indol‑3‑ol as the nucleophilic coupling partner for isatin‑based oxindole synthesis enables direct access to this lead chemotype, outperforming analogs constructed from unsubstituted indole, 5‑bromoindole, or pyrrole [2].

Targeted Synthesis of 5‑Methoxy‑Substituted Indigoid Kinase Inhibitor Libraries

The 5‑methoxy‑indigoid chemotype, derived from indoxyl‑type monomers bearing a 5‑methoxy group, generated the most inhibitory extract against CDK‑1, CDK‑5, and GSK‑3β in a P450‑based biotransformation screen [1]. 5‑Methoxy‑1H‑indol‑3‑ol provides the pre‑formed indoxyl‑like monomer, enabling direct chemical oxidative dimerization to access mono‑ and bis‑5‑methoxy‑indirubins—the species associated with kinase‑inhibitory activity—without reliance on low‑selectivity enzymatic oxidation of 5‑methoxyindole [2].

Membrane‑Protective Antioxidant Probe Development Leveraging the C‑3 Hydroxyl Pharmacophore

Comparative studies on pineal methoxyindoles demonstrated that the C‑3 hydroxyl (or hydroxylethyl) substituent is requisite for membrane‑fluidity‑preserving antioxidant activity, whereas the C‑3 carboxyl analog 5‑MIAA is inactive across all oxidative damage endpoints (membrane rigidity, MDA, 4‑HDA, protein carbonyls) [1]. 5‑Methoxy‑1H‑indol‑3‑ol incorporates this critical hydroxyl pharmacophore directly on the indole ring, offering a more compact scaffold for structure‑activity refinement of membrane‑targeted antioxidant candidates [2].

Aqueous‑Compatible Reaction Development Requiring Moderate Indole Solubility

With a computed aqueous solubility of 5.4 g/L (≈33 mM), 5‑methoxy‑1H‑indol‑3‑ol is approximately 3.2‑fold more soluble than 5‑methoxytryptophol (1.68 g/L) and infinitely more soluble than the water‑insoluble 5‑methoxyindole [1][2]. This intermediate solubility profile supports aqueous or mixed aqueous‑organic reaction conditions—such as enzyme‑catalyzed oxidations, bioconjugation chemistries, or cell‑based assays—that are precluded by the insolubility of the non‑hydroxylated analog [3].

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